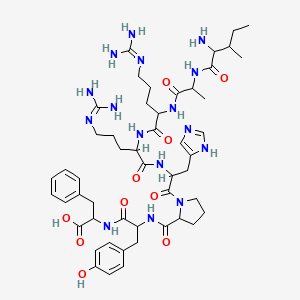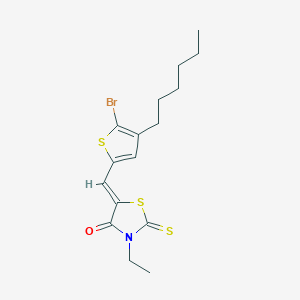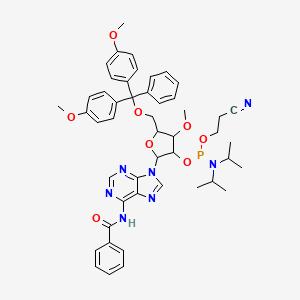![molecular formula C14H21N3O5 B12105229 1-[2-[(1-Acetylpyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B12105229.png)
1-[2-[(1-Acetylpyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It plays a crucial role in transporting a wide range of drugs and xenobiotics from the intracellular to the extracellular environment at various biological interfaces such as the intestine, liver, blood-brain barrier, and kidney . ABCB1 is highly polymorphic and is known for its role in multidrug resistance, particularly in cancer cells .
Métodos De Preparación
The preparation of ABCB1 involves complex synthetic routes and reaction conditions. Industrial production methods typically involve recombinant DNA technology to express the ABCB1 gene in suitable host cells, such as Escherichia coli or mammalian cell lines . The expressed protein is then purified using techniques like affinity chromatography and characterized using various biochemical assays .
Análisis De Reacciones Químicas
ABCB1 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidation of ABCB1 can lead to the formation of disulfide bonds, while reduction can break these bonds .
Aplicaciones Científicas De Investigación
ABCB1 has numerous scientific research applications across various fields:
Chemistry: ABCB1 is used to study the transport of xenobiotics and drugs across cell membranes.
Biology: It is involved in understanding the mechanisms of drug resistance in cancer cells and other diseases.
Medicine: ABCB1 is a target for developing inhibitors to overcome multidrug resistance in cancer therapy.
Mecanismo De Acción
ABCB1 exerts its effects by utilizing the energy from ATP hydrolysis to transport substrates across the cell membrane against their concentration gradient . The molecular targets of ABCB1 include a wide range of hydrophobic compounds, including chemotherapeutic agents, antibiotics, and toxins . The pathways involved in ABCB1-mediated transport include binding of the substrate to the transporter, ATP binding and hydrolysis, and conformational changes that allow the substrate to be released on the other side of the membrane .
Comparación Con Compuestos Similares
ABCB1 is often compared with other ATP-binding cassette transporters, such as ABCG2 and ABCC1 . While all these transporters are involved in multidrug resistance, ABCB1 is unique in its substrate specificity and tissue distribution . For example, ABCG2 is primarily expressed in the placenta and blood-brain barrier, while ABCC1 is found in the liver and lungs . ABCB1, on the other hand, is widely expressed in the intestine, liver, blood-brain barrier, and kidney . This unique distribution and substrate specificity make ABCB1 a critical target for overcoming multidrug resistance in cancer therapy .
Propiedades
IUPAC Name |
1-[2-[(1-acetylpyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5/c1-9(18)16-6-2-4-10(16)13(20)15-8-12(19)17-7-3-5-11(17)14(21)22/h10-11H,2-8H2,1H3,(H,15,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBMVIVQPLOJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-2-mercapto-5-[(6-methylpyridin-2-yl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12105159.png)




![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]carbamate](/img/structure/B12105184.png)

![1-[6-(Azidooxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12105202.png)





